molecular formula C19H20N2OS B5636315 1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone

1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone

Cat. No.: B5636315
M. Wt: 324.4 g/mol
InChI Key: SAOXTUXETQWGLY-UHFFFAOYSA-N
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Description

1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone is a compound that belongs to the phenothiazine class of chemicals. . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone typically involves the reaction of phenothiazine with piperidine and an appropriate ethanone derivative. One common method involves the use of 10H-phenothiazine, which is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(10H-phenothiazin-10-yl)acetyl chloride. This intermediate is then reacted with piperidine to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Scientific Research Applications

Properties

IUPAC Name

1-phenothiazin-10-yl-2-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c22-19(14-20-12-6-1-7-13-20)21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21/h2-5,8-11H,1,6-7,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOXTUXETQWGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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